Cas no 168200-97-3 ((2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID)

(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID 化学的及び物理的性質
名前と識別子
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- rel-(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
- (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID
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- インチ: 1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m0./s1
- InChIKey: OPVMPYQFOLATCK-OULXEKPRSA-N
- ほほえんだ: C(C1C=CC=CC=1)[C@H](N)[C@@H](O)C(=O)O.Cl
じっけんとくせい
- 色と性状: White to Yellow Solid
(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315;H319;H335
- 警告文: P261;P305+P351+P338
- ちょぞうじょうけん:Room temperature
(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | 51920-5/G |
(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID HCL |
168200-97-3 | 95% | 5/G |
$2303 | 2022-06-02 | |
Key Organics Ltd | AS-35938-0.25g |
(2s,3r)-3-amino-2-hydroxy-4-phenyl-butyric acid hcl |
168200-97-3 | >95% | 0.25g |
£422.00 | 2025-02-09 | |
Key Organics Ltd | AS-35938-1g |
(2s,3r)-3-amino-2-hydroxy-4-phenyl-butyric acid hcl |
168200-97-3 | >95% | 1g |
£981.00 | 2025-02-09 |
(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACIDに関する追加情報
Recent Advances in the Study of (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID (CAS: 168200-97-3): A Comprehensive Research Brief
The compound (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID (CAS: 168200-97-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide a comprehensive overview of the latest studies focusing on this compound, highlighting its chemical properties, biological activities, and therapeutic potential.
Recent studies have demonstrated that (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID exhibits unique structural features that make it a promising candidate for the design of enzyme inhibitors. Its stereochemistry and functional groups allow for selective interactions with target proteins, particularly those involved in metabolic pathways and signal transduction. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate its binding modes and mechanisms of action.
One of the most notable findings is the compound's potential as a precursor for the synthesis of novel protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID showed potent inhibitory activity against HIV-1 protease, with IC50 values in the nanomolar range. This suggests its applicability in the development of antiretroviral therapies.
In addition to its antiviral properties, (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID has been investigated for its role in modulating immune responses. Preclinical studies have indicated that the compound can influence cytokine production and T-cell activation, making it a potential candidate for autoimmune disease treatment. However, further in vivo studies are required to validate these findings and assess its safety profile.
The synthesis and scalability of (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID have also been areas of active research. Recent advancements in asymmetric synthesis have enabled the production of the compound with high enantiomeric purity, which is crucial for its pharmaceutical applications. A 2022 patent application highlighted an efficient multi-step synthesis route that improves yield and reduces production costs, paving the way for large-scale manufacturing.
Despite these promising developments, challenges remain in the clinical translation of (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic evaluations. Collaborative efforts between academia and industry will be essential to overcome these hurdles.
In conclusion, (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID (CAS: 168200-97-3) represents a versatile scaffold with significant potential in drug discovery. Its unique chemical and biological properties make it a valuable tool for the development of novel therapeutics targeting a range of diseases. Future research should focus on optimizing its pharmacological profile and exploring its applications in combination therapies.
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